molecular formula C26H23N3O3 B2995325 8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866339-92-6

8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline

Cat. No. B2995325
CAS RN: 866339-92-6
M. Wt: 425.488
InChI Key: VJYXUDHLUBSYAX-UHFFFAOYSA-N
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Description

Compounds like this typically belong to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions, including cyclization and aromatic substitution . The specific synthesis pathway would depend on the exact structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would depend on the specific substituents on the quinoline ring .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact structure. These properties could include melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit diverse supramolecular arrangements due to substitution patterns, which affect the dimensionality of their supramolecular aggregation. For instance, certain derivatives linked by hydrogen bonds form complex three-dimensional framework structures, demonstrating the impact of molecular modifications on the physical properties of these compounds (Portilla et al., 2005).

Enhanced Synthesis Techniques

The microwave-assisted synthesis of pyrazolo[3,4‐b]quinolines containing the 1,8‐naphthyridine moiety has been significantly improved under microwave irradiation, leading to enhanced reaction rates and yields compared to conventional methods. This highlights the compound's role in facilitating efficient synthetic pathways (Mogilaiah et al., 2003).

Antimicrobial Potential

Novel pyrazolo[3,4-d]pyrimidine derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their potential as antimicrobial agents. This research underscores the compound's utility in developing new therapeutic agents with antimicrobial properties (Holla et al., 2006).

Inhibition of Bacterial Protein Kinases

Studies on congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines have demonstrated significant inhibitory activity on bacterial serine/threonine protein kinases. This suggests potential applications in combating bacterial resistance to antibiotics (Lapa et al., 2013).

Estrogen Receptor Ligands

The preparation of novel pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor has been reported. This work illustrates the compound's relevance in the context of hormone-related research and potential therapeutic applications (Kasiotis et al., 2006).

Antimicrobial and Antifungal Evaluation

A series of novel quinoline derivatives, including structures related to the compound of interest, have been synthesized and screened for in vitro antimicrobial activity. This research contributes to the exploration of new antimicrobial and antifungal agents (El-Gamal et al., 2016).

Safety And Hazards

The safety and hazards associated with such compounds would depend on their exact structure. Some quinoline derivatives are known to be toxic and may pose risks to human health and the environment .

Future Directions

The future directions for research on such compounds could include exploring their potential uses in medicine, particularly as antimicrobial and antitumor agents. Additionally, research could be conducted to develop more efficient synthesis methods for these compounds .

properties

IUPAC Name

8-methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-30-19-9-7-18(8-10-19)25-23-16-29(15-17-5-4-6-20(13-17)31-2)24-12-11-21(32-3)14-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYXUDHLUBSYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

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